molecular formula C10H8ClNO B8606060 7-Chloro-2-methylquinolin-6-ol

7-Chloro-2-methylquinolin-6-ol

Cat. No. B8606060
M. Wt: 193.63 g/mol
InChI Key: FBUOSQPAWXBTIG-UHFFFAOYSA-N
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Patent
US09296758B2

Procedure details

Compound 3C was prepared following the procedure used to prepare compound 1C of Example 1, except that 6-methoxy-7-methylquinoline (3B) was used instead of compound 1B. LCMS-ESI+ (m/z): 160.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C2C(C=CC(C)=N2)=CC=1O.C[O:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][C:25]=1[CH3:26])[N:22]=[CH:21][CH:20]=[CH:19]2>>[CH3:26][C:25]1[CH:24]=[C:23]2[C:18]([CH:19]=[CH:20][CH:21]=[N:22]2)=[CH:17][C:16]=1[OH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2C=CC(=NC2=C1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC=NC2=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C2C=CC=NC2=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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